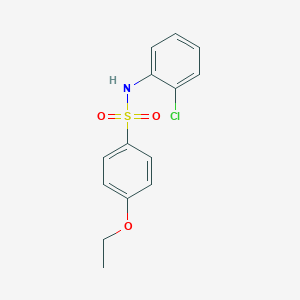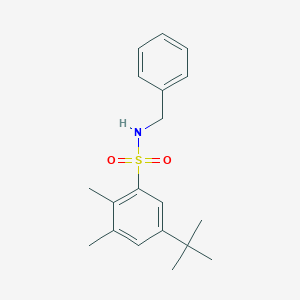
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.82 g/mol. CEBS has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biology, and chemistry.
作用機序
The mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide may be able to prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of matrix metalloproteinases. In vivo studies have shown that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is also stable under a range of conditions, making it easy to store and transport. However, there are also some limitations to the use of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide in lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide and its potential use in various scientific research applications.
合成法
The synthesis of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2-chloroaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide as the final product. The purity of the synthesized N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can be confirmed using techniques such as NMR spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
特性
分子式 |
C14H14ClNO3S |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-11-7-9-12(10-8-11)20(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
InChIキー |
JSHUEQPPELRPCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)




![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
